
SB 297006
Descripción general
Descripción
SB 297006 es un antagonista potente y selectivo del receptor 3 de quimiocina C-C (CCR3). Es conocido por su capacidad para inhibir el reclutamiento y la migración de eosinófilos, que son glóbulos blancos involucrados en reacciones alérgicas y asma . El compuesto tiene una fórmula molecular de C18H18N2O5 y un peso molecular de 342,35 g/mol .
Análisis Bioquímico
Biochemical Properties
SB 297006 is a highly potent and selective CCR3 antagonist with an IC50 value of 2.5 μM . It displays 250-fold selectivity for CCR3 over other chemokine receptors such as CXCR1, CXCR2, CCR1, and CCR7 . The compound inhibits calcium mobilization induced by eotaxin, eotaxin-2, and MCP-4 in human eosinophils, with IC50 values of 210, 90, and 80 nM, respectively . This compound interacts with CCR3 by binding to the receptor and preventing its activation by natural ligands, thereby inhibiting downstream signaling pathways involved in eosinophil migration and activation .
Cellular Effects
This compound has significant effects on various cell types, particularly eosinophils and Th2 lymphocytes. By antagonizing CCR3, this compound inhibits the migration and activation of eosinophils in response to chemokines such as eotaxin and MCP-4 . This results in reduced eosinophil accumulation in tissues, which is beneficial in conditions like asthma and allergic inflammation . Additionally, this compound suppresses the accumulation of Th2 lymphocytes in the lungs, further contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CCR3 receptor, which prevents the receptor from interacting with its natural ligands . This inhibition blocks the activation of downstream signaling pathways that are responsible for calcium mobilization and eosinophil migration . By preventing these interactions, this compound effectively reduces the inflammatory response mediated by eosinophils and Th2 lymphocytes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at +4°C for up to 12 months . Its activity may decrease over time if not stored properly. Long-term studies have shown that this compound can maintain its inhibitory effects on eosinophil migration and activation for extended periods, provided it is stored and handled correctly .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits eosinophil migration and reduces inflammation without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential impacts on other cell types and tissues . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can influence the compound’s efficacy and duration of action in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as inflamed tissues, where it can exert its therapeutic effects . The distribution of this compound is influenced by factors such as tissue permeability and the presence of binding proteins .
Subcellular Localization
This compound is localized to specific subcellular compartments, including the plasma membrane where CCR3 receptors are expressed . The compound’s activity is dependent on its ability to reach and bind to these receptors, which is facilitated by targeting signals and post-translational modifications . Proper localization is essential for this compound to effectively inhibit CCR3-mediated signaling pathways .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: Las condiciones de reacción típicamente involucran el uso de solventes orgánicos como etanol y dimetilsulfóxido (DMSO), y las reacciones se llevan a cabo a temperaturas y niveles de pH controlados .
Métodos de producción industrial: Si bien los métodos específicos de producción industrial para SB 297006 no están ampliamente documentados, el compuesto generalmente se produce en laboratorios de investigación utilizando las rutas sintéticas mencionadas anteriormente. La pureza del compuesto se garantiza mediante cromatografía líquida de alta resolución (HPLC) y otras técnicas analíticas .
Análisis De Reacciones Químicas
Tipos de reacciones: SB 297006 experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro en el compuesto se puede reducir a un grupo amino en condiciones específicas.
Sustitución: El grupo benzoílo se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Los reactivos comunes incluyen hidrógeno gaseoso y paladio sobre carbono (Pd/C) como catalizador.
Sustitución: Se utilizan reactivos como hidróxido de sodio (NaOH) y otros nucleófilos.
Productos principales:
Reducción del grupo nitro: Produce éster etílico de N-benzoil-4-amino-L-fenilalanina.
Sustitución del grupo benzoílo: Produce varios derivados de fenilalanina sustituidos.
Aplicaciones Científicas De Investigación
SB 297006 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de los antagonistas de los receptores de quimiocinas.
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos que se dirigen a los receptores de quimiocinas.
Mecanismo De Acción
SB 297006 ejerce sus efectos uniéndose selectivamente al receptor 3 de quimiocina C-C (CCR3), bloqueando así la interacción del receptor con sus ligandos naturales como eotaxina, eotaxina-2 y proteína quimiotáctica de monocitos-4 (MCP-4) . Esta inhibición previene la activación y migración de eosinófilos, reduciendo la inflamación y las respuestas alérgicas .
Compuestos similares:
SB 328437: Otro antagonista de CCR3 con propiedades similares pero diferente selectividad y potencia.
Singularidad de this compound: This compound es único debido a su alta selectividad para CCR3 sobre otros receptores de quimiocinas, incluidos CXCR1, CXCR2, CCR1 y CCR7 . Esta selectividad lo convierte en una herramienta valiosa para estudiar las vías mediadas por CCR3 y desarrollar terapias dirigidas para enfermedades alérgicas .
Comparación Con Compuestos Similares
Uniqueness of SB 297006: this compound is unique due to its high selectivity for CCR3 over other chemokine receptors, including CXCR1, CXCR2, CCR1, and CCR7 . This selectivity makes it a valuable tool in studying CCR3-mediated pathways and developing targeted therapies for allergic diseases .
Propiedades
IUPAC Name |
ethyl (2S)-2-benzamido-3-(4-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-2-25-18(22)16(19-17(21)14-6-4-3-5-7-14)12-13-8-10-15(11-9-13)20(23)24/h3-11,16H,2,12H2,1H3,(H,19,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZXGSZPWXRHIN-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58816-69-6 | |
| Record name | 58816-69-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







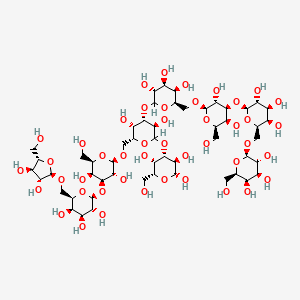

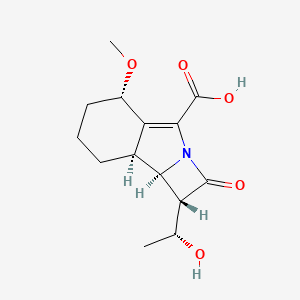

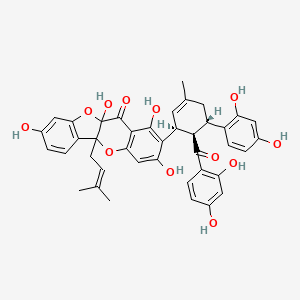
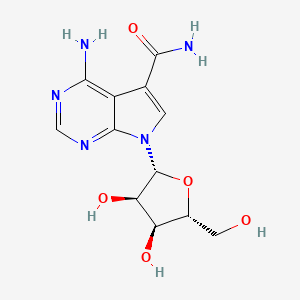
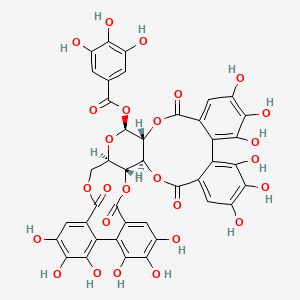
![2-(6-carboxy-2,3,4-trihydroxyphenyl)-6-[5-[[(27E)-17-[[6,7,8,11,12,13,22-heptahydroxy-21-(hydroxymethyl)-3,16-dioxo-2,17,20-trioxatetracyclo[16.3.1.04,9.010,15]docosa-4,6,8,10,12,14-hexaen-19-yl]oxycarbonyl]-7,8,9,12,19,36,37,38,41,42,43-undecahydroxy-4,25,33,46-tetraoxo-3,14,21,26,29,32,47-heptaoxaoctacyclo[29.16.0.05,10.011,24.013,22.015,20.034,39.040,45]heptatetraconta-5,7,9,11,13(22),15,17,19,23,27,34,36,38,40,42,44-hexadecaen-30-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1680761.png)

